
(2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring and an ester linkage, which contribute to its reactivity and versatility in chemical synthesis and biological interactions.
Wissenschaftliche Forschungsanwendungen
Antiepileptische Forschung
Anwendung: Die Verbindung wurde auf ihr Potenzial als Antiepileptikum untersucht. Forscher haben eine Reihe von Hybrid-Pyrrolidin-2,5-dion-Derivaten synthetisiert, die starke antikonvulsive Eigenschaften zeigen {svg_1}.
Ergebnisse: Eine bestimmte Verbindung zeigte eine signifikante antikonvulsive Aktivität und ein günstiges Sicherheitsprofil mit einer mittleren wirksamen Dosis (ED50) MES von 45,6 mg/kg und ED50 6 Hz (32 mA) von 39,5 mg/kg {svg_2}.
Schmerzlinderung
Anwendung: Die gleiche Reihe von Verbindungen hat Aktivität in Schmerzmodellen gezeigt, was auf mögliche Anwendungen in der Schmerzbehandlung hindeutet {svg_3}.
Ergebnisse: Die Verbindungen waren in diesen Modellen wirksam, was auf ihre potenzielle Verwendung bei der Entwicklung neuer Schmerztherapieverfahren hindeutet {svg_4}.
Molekulare Synthese
Anwendung: Die Verbindung dient als Reagenz bei der Synthese biologisch aktiver Moleküle {svg_5}.
Ergebnisse: Diese Anwendung erleichtert die Herstellung verschiedener Moleküle mit potentieller biologischer Aktivität und erhöht die Effizienz synthetischer Prozesse {svg_6}.
Proteinkreuzvernetzung
Anwendung: Es wird als Proteinkreuzvernetzer verwendet und reagiert mit Antikörpern, um Lysinreste zu modifizieren {svg_7}.
Ergebnisse: Diese Anwendung ist entscheidend für Biokonjugationsprozesse, die für die Entwicklung von Diagnostika und Therapeutika unerlässlich sind {svg_8}.
Wirkmechanismus
Target of Action
Related compounds such as 2,5-dioxopyrrolidin-1-yl acrylate have been shown to interact with proteins, specifically modifying lysine residues . This suggests that the compound could potentially interact with a wide range of proteins, depending on the specific environment and conditions.
Mode of Action
It’s known that related compounds can react with proteins to modify lysine residues . This modification could potentially alter the function of the protein, leading to changes in cellular processes.
Pharmacokinetics
Related compounds have been shown to have high metabolic stability on human liver microsomes . This suggests that the compound could potentially have good bioavailability, although further studies would be needed to confirm this.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.
Esterification: The ester linkage is formed by reacting the pyrrolidinone derivative with 5-(2-hydroxyethoxy)-4-oxopentanoic acid. This reaction is usually carried out in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of (2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the ester and pyrrolidinone rings, potentially yielding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where nucleophiles such as amines or thiols replace the hydroxyethoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO
Eigenschaften
CAS-Nummer |
78274-32-5 |
|---|---|
Molekularformel |
C11H15NO7 |
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate |
InChI |
InChI=1S/C11H15NO7/c13-5-6-18-7-8(14)1-4-11(17)19-12-9(15)2-3-10(12)16/h13H,1-7H2 |
InChI-Schlüssel |
OVPTZXRXNNJKSJ-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)COCCO |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)COCCO |
Synonyme |
methoxypolyethylene glycol succinimidylsuccinate ss-PEG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1204694.png)
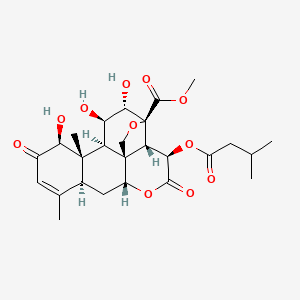
![[Cytidine-5'-phosphate] glycerylphosphoric acid ester](/img/structure/B1204698.png)


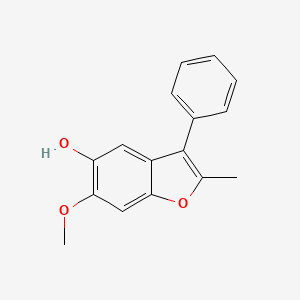

![2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile](/img/structure/B1204711.png)
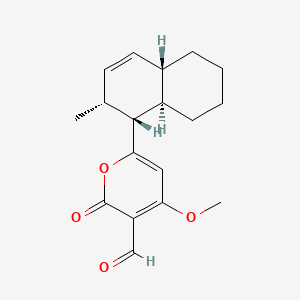
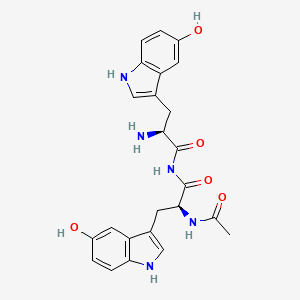
![(3-{[4-(Hydroxycarbamoyl)phenyl]carbamoyl}-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl)oxidanyl](/img/structure/B1204714.png)
![[1,1'-Biphenyl]-4-amine, N-(acetyloxy)-](/img/structure/B1204715.png)
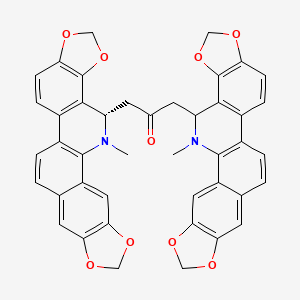
![6,8-Dihydroxy-3-[(4-hydroxy-6-methyloxan-2-yl)methyl]-3,4-dihydroisochromen-1-one](/img/structure/B1204717.png)
